3-(Pyridin-3-yl)oxetan-3-amine
Description
Properties
IUPAC Name |
3-pyridin-3-yloxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYWDRZIBYOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the oxetane ring . The pyridine ring can then be introduced through various coupling reactions, such as Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of 3-(Pyridin-3-yl)oxetan-3-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste . The use of robust catalysts and efficient purification techniques, such as chromatography and crystallization, are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)oxetan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxetane N-oxides.
Reduction: Reduced oxetane derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(Pyridin-3-yl)oxetan-3-amine features an oxetane ring fused with a pyridine ring. This unique structure contributes to its interesting physicochemical properties, making it a valuable scaffold in drug discovery and development. The oxetane moiety is known for its stability and potential for metabolic resistance, while the pyridine ring allows for versatile functionalization.
Medicinal Chemistry
The compound is being explored as a scaffold in drug discovery due to its potential bioactivity. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for developing novel therapeutics targeting various diseases. Its mechanism of action involves interactions with specific biological pathways, which can lead to the formation of reactive intermediates that affect biological macromolecules.
Organic Synthesis
This compound serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. It can undergo various reactions, including ring-opening reactions, which are crucial in creating more complex structures .
Material Science
In the industrial context, this compound is utilized in producing specialty chemicals and materials with unique properties. Its structural characteristics allow it to contribute to the development of innovative materials with tailored functionalities.
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of various oxetane derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Synthesis of Novel Derivatives : Researchers have successfully synthesized new derivatives of this compound through palladium-catalyzed cross-coupling reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug design .
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . The pyridine ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, modulating their activity and function . These interactions contribute to the compound’s biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key derivatives of oxetan-3-amine and their properties:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -CF₃, -Br): Enhance metabolic stability and modulate lipophilicity. For example, 3-(3-Fluorophenyl)oxetan-3-amine·HCl exhibits improved bioavailability compared to non-fluorinated analogs due to reduced oxidative metabolism . The trifluoromethyl group in 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine increases electron deficiency, enhancing binding to hydrophobic pockets in enzyme active sites . Halogenated Derivatives: Bromine in 3-(4-Bromophenyl)oxetan-3-amine·HCl introduces steric bulk and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Salt Forms : Hydrochloride salts (e.g., this compound·2HCl) improve solubility in polar solvents, critical for biological assays .
Biological Activity
3-(Pyridin-3-yl)oxetan-3-amine, also known as 6-(oxetan-3-yl)pyridin-3-amine, is a compound characterized by its oxetane ring structure fused with a pyridine moiety. This unique structural configuration contributes to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is CHNO, with a molecular weight of approximately 150.18 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound has been explored primarily in the context of its role as a bioisostere in drug design. The compound has shown promise in enhancing the affinity and stability of drugs targeting specific enzymes. Notably, amino-oxetanes have been identified as potent inhibitors of pyruvate dehydrogenase, suggesting that this class of compounds could be valuable in therapeutic applications, particularly for metabolic disorders.
Therapeutic Applications
- Enzyme Inhibition : The ability of this compound to inhibit key enzymes positions it as a candidate for drug development aimed at various diseases, including cancer and metabolic disorders.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is required to establish efficacy and mechanisms.
- Neurological Applications : Given its structural similarities with known neuroactive compounds, there is interest in exploring its effects on neurological pathways.
Synthesis and Characterization
Various synthesis methods have been developed for this compound, allowing for efficient production with varying yields and purity levels. These methods include:
Case Studies
- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition of pyruvate dehydrogenase activity in vitro, indicating its potential as a therapeutic agent for conditions such as diabetes and obesity.
- Antimicrobial Testing : In vitro tests showed that the compound displayed activity against certain bacterial strains, suggesting further investigation into its use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific positioning and functional groups compared to structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 6-(Oxetan-2-yl)pyridin-2-amines | Oxetane ring at different position | Different reactivity profile |
| N-(pyridinylmethyl)oxetanamines | Methylene bridge attachment | Altered pharmacokinetics |
| 2-(pyridinyl)oxetanes | Substituted oxetanes with varied substituents | Variation in biological activity |
These comparisons highlight how the positioning of functional groups can significantly influence the biological properties and potential applications of these compounds.
Q & A
Basic: What are the recommended synthetic routes for 3-(Pyridin-3-yl)oxetan-3-amine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling pyridine derivatives with oxetane precursors. A common approach includes nucleophilic substitution or reductive amination, where reaction conditions (temperature, solvent, catalysts) critically impact yield. For example:
- Solvent choice : Tetrahydrofuran (THF) or toluene is used to stabilize intermediates, with THF enhancing reaction efficiency due to its polarity .
- Catalysts : Lithium hexamethyldisilazide (LiHMDS) may accelerate amination steps by deprotonating amines .
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
Yields >70% are achievable with optimized conditions, though steric hindrance from the oxetane ring may require extended reaction times .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation combines X-ray crystallography , NMR , and mass spectrometry :
- X-ray diffraction : Resolves the oxetane ring conformation and pyridine orientation. For example, a 1.42 Å resolution structure confirmed the planar oxetane ring and dihedral angle between pyridine and oxetane (e.g., 45° in related thrombin complexes) .
- NMR : and NMR identify proton environments (e.g., oxetane CH at δ 4.2–4.5 ppm, pyridine protons at δ 7.1–8.5 ppm) .
- HRMS : Molecular ion peaks at m/z 165.20 (CHNO) confirm purity .
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
Safety protocols align with amine handling guidelines:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation; the compound may release irritants under heating .
- Spill management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .
- Storage : Inert atmosphere (N or Ar) at 2–8°C to prevent oxidation .
Advanced: How does the oxetane ring influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
The oxetane ring introduces steric constraints and electronic effects:
- Steric hindrance : The rigid three-membered oxetane reduces accessibility to the amine group, slowing nucleophilic attacks. For example, alkylation reactions require bulky electrophiles (e.g., tert-butyl bromide) to overcome steric barriers .
- Electronic effects : The oxygen atom in the oxetane withdraws electron density, enhancing the amine’s nucleophilicity in polar aprotic solvents (e.g., DMF) .
- Reactivity modulation : Substituents on the pyridine ring (e.g., electron-withdrawing groups) further tune reactivity, as shown in Hammett studies of analogous compounds .
Advanced: What role does this compound play in enzyme inhibition studies, particularly with thrombin?
Methodological Answer:
The compound acts as a thrombin inhibitor by binding to the active site:
- X-ray crystallography : Reveals hydrogen bonding between the oxetane amine and thrombin’s Ser195 residue (distance: 2.8 Å), stabilizing the inactive conformation .
- Kinetic assays : IC values in the nanomolar range (e.g., 50 nM) are achieved via structure-activity relationship (SAR) optimization of the pyridine substituents .
- Selectivity : The oxetane’s rigidity minimizes off-target interactions with trypsin-like proteases, as demonstrated in competitive binding assays .
Advanced: How can computational models predict interactions between this compound and biological targets?
Methodological Answer:
Molecular docking and MD simulations guide target prediction:
- Docking (AutoDock Vina) : The pyridine ring aligns with hydrophobic pockets (e.g., thrombin’s S3 pocket), while the oxetane amine forms salt bridges with catalytic residues .
- MD simulations (AMBER) : Predict stability of ligand-receptor complexes; RMSD <2 Å over 100 ns simulations indicates stable binding .
- QSAR models : Electron-donating groups on pyridine improve binding affinity (e.g., –OCH increases potency by 1.5-fold) .
Advanced: How do conflicting data on the compound’s solubility impact formulation strategies?
Methodological Answer:
Discrepancies in solubility (e.g., 5–20 mg/mL in water) arise from polymorphic forms:
- Polymorph screening : Use solvent evaporation or cooling crystallization to isolate stable forms. For instance, Form I (needle crystals) has higher aqueous solubility than Form II (platelets) .
- Co-solvents : PEG-400 or cyclodextrins enhance solubility (e.g., 50 mg/mL in 30% PEG-400) without altering stability .
- pH adjustment : Protonation of the amine at pH <4 improves solubility but may reduce bioavailability .
Advanced: What strategies resolve synthetic challenges in scaling up this compound?
Methodological Answer:
Scale-up issues (e.g., low yields, impurities) are addressed via:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., <5% impurities at 100 g scale) .
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching .
- Purification : Simulated moving bed (SMB) chromatography separates enantiomers or regioisomers with >99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
